molecular formula C18H14BrF3N2OS B2967216 2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851800-72-1

2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2967216
CAS No.: 851800-72-1
M. Wt: 443.28
InChI Key: VYQLNYZONPDKBS-UHFFFAOYSA-N
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Description

2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of bromine, sulfur, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol group.

    Attachment of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is attached through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Phenyl Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromophenyl and sulfanyl groups can participate in various molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
  • 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Uniqueness

The presence of the bromine atom in 2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole imparts unique reactivity and potential biological activity compared to its chlorinated or fluorinated analogs. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF3N2OS/c19-13-7-5-12(6-8-13)11-26-17-23-9-10-24(17)16(25)14-3-1-2-4-15(14)18(20,21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQLNYZONPDKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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